molecular formula C9H7N3O2S B2397770 2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide CAS No. 303995-01-9

2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide

Cat. No. B2397770
CAS RN: 303995-01-9
M. Wt: 221.23
InChI Key: JGNPREHKHVOHRD-QPJJXVBHSA-N
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Description

“2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide” is a chemical compound with the molecular formula C9H7N3O2S . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of cyanoacetamides, which includes compounds like “2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide” consists of a cyano group (-CN), a hydroxyimino group (-N=OH), a methyl group (-CH3), an acrylamide group (C=O-NH2), and a thiophene ring (C4H3S) .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Synthesis of Biologically Active Compounds

This compound is a derivative of N-cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Condensation and Substitution Reactions

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This makes them versatile in the field of organic synthesis.

Development of Chemotherapeutic Agents

Many derivatives of cyanoacetamide have diverse biological activities, drawing the attention of biochemists in the last decade . They have potential in evolving better chemotherapeutic agents .

Peptide Synthesis

Recent studies have described the great impact of a non-benzotriazolic family of coupling reagents based on ethyl 2-cyano-2-(hydroxyimino)acetate, Oxyma, as a powerful coupling methodology for peptide synthesis .

Synthesis of Phosphonium Salts

The synthesis and evaluation of the derived phosphonium salts O-[(1-cyano-2-ethoxy-2-oxoethylidene)amino]-oxytri(pyrrolidin-1-yl) phosphonium hexafluorophosphate (PyOxP) and tetrafluoroborate (PyOxB) have been presented . These coupling reagents exhibited higher capacity to suppress racemization in various peptide models and enhanced solubility in DMF and DCM than benzotriazole-based reagents .

Assembly of Demanding Peptides

The hexafluorophosphate analog PyOxP, combined excellent stability with outstanding efficiency in the assembly of demanding penta and decapeptides that include consecutive Aib residues .

properties

IUPAC Name

(E)-2-cyano-N-[(E)-hydroxyiminomethyl]-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c10-5-7(9(13)11-6-12-14)4-8-2-1-3-15-8/h1-4,6,14H,(H,11,12,13)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNPREHKHVOHRD-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=O)NC=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C(\C#N)/C(=O)N/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide

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